Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine structure
Bis(3-methoxyphenyl)amine structure
Nombre del producto:Bis(3-methoxyphenyl)amine
Número CAS:92248-06-1
MF:C14H15NO2
Megavatios:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905

Bis(3-methoxyphenyl)amine Propiedades químicas y físicas

Nombre e identificación

    • Bis(3-methoxyphenyl)amine
    • 3-Methoxy-N-(3-methoxyphenyl)aniline
    • 3,3'-dimethoxydiphenylamine
    • 3-methoxy-N-(3-methoxyphenyl)benzenamine
    • Bis-(3-methoxy-phenyl)-amin
    • di(3-methoxyphenyl)amine
    • di-(m-methoxyphenyl)amine
    • SUTJWELGLJHXGI-UHFFFAOYSA-N
    • N-(3-Methoxyphenyl)-3-methoxyaniline
    • AK123449
    • AX8247627
    • X6608
    • Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
    • 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
    • Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
    • AKOS016011823
    • SB80175
    • C77155
    • AS-65764
    • CS-0150329
    • MFCD23703137
    • 92248-06-1
    • DTXSID20578736
    • DA-00810
    • SCHEMBL1085867
    • MDL: MFCD23703137
    • Renchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
    • Clave inchi: SUTJWELGLJHXGI-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1

Atributos calculados

  • Calidad precisa: 229.11000
  • Masa isotópica única: 229.110278721g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 200
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.8
  • Superficie del Polo topológico: 30.5

Propiedades experimentales

  • PSA: 30.49000
  • Logp: 3.52040

Bis(3-methoxyphenyl)amine Información de Seguridad

Bis(3-methoxyphenyl)amine Datos Aduaneros

  • Código HS:2922299090
  • Datos Aduaneros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bis(3-methoxyphenyl)amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1199724-5g
Bis(3-methoxyphenyl)amine
92248-06-1 95%
5g
$540 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CW605-100mg
Bis(3-methoxyphenyl)amine
92248-06-1 95+%
100mg
365CNY 2021-05-07
Aaron
AR01DOEL-1g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
1g
$133.00 2025-02-09
1PlusChem
1P01DO69-1g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
1g
$90.00 2024-04-20
Aaron
AR01DOEL-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
5g
$464.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220969-1g
Bis(3-methoxyphenyl)amine
92248-06-1 95%
1g
¥972.00 2024-04-25
A2B Chem LLC
AX16673-250mg
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
250mg
$110.00 2024-07-18
A2B Chem LLC
AX16673-100mg
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
100mg
$85.00 2024-07-18
1PlusChem
1P01DO69-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95%
5g
$323.00 2024-04-20
eNovation Chemicals LLC
D752687-5g
Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
92248-06-1 95+%
5g
$460 2025-02-27

Bis(3-methoxyphenyl)amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 100 °C; 18 h, 100 °C
Referencia
Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems
Ward, Jonathan S.; Nobuyasu, Roberto S.; Fox, Mark A. ; Aguilar, Juan A.; Hall, David; et al, Journal of Organic Chemistry, 2019, 84(7), 3801-3816

Synthetic Routes 2

Condiciones de reacción
Referencia
Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor
Kamada, Kenji; Fuku-en, Shin-ichi; Minamide, Shu; Ohta, Koji; Kishi, Ryohei; et al, Journal of the American Chemical Society, 2013, 135(1), 232-241

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  2 d, 110 °C
Referencia
Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V
Forke, Ronny; Krahl, Micha P.; Daebritz, Frank; Jaeger, Anne; Knoelker, Hans-Joachim, Synlett, 2008, (12), 1870-1876

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Referencia
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; Paladhi, Sushovan; Mandal, Tirtha; Dash, Jyotirmayee, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Methanol ;  24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Referencia
Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones
Bautista, Rafael; Montoya, Pablo A.; Rebollar, Araceli; Burgueno, Eleuterio; Tamariz, Joaquin, Molecules, 2013, 18, 10334-10351

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
Referencia
Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Cupric acetate Solvents: Dichloromethane ,  Pyridine ;  72 h, rt
Referencia
Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
Referencia
Regioselective Synthesis of Oxygenated Carbazoles
Krahl, Micha P., 2006, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  3 d, reflux
Referencia
Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
Referencia
Melatonin ligands having antidepressant activity as well as sleep inducing properties
, United States, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  24 h, 70 °C
Referencia
The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines
Zhou, Changfeng; Yang, Dongpeng; Jia, Xiaofei; Zhang, Lixue; Cheng, Jiang, Synlett, 2009, (19), 3198-3200

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 24 h, 130 °C
Referencia
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; Monnier, Florian; Taillefer, Marc, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Synthetic Routes 13

Condiciones de reacción
Referencia
Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide
, United States, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ;  rt; 14 h, 110 °C
Referencia
Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts
Fischer, Christian; Sparr, Christof, Tetrahedron, 2018, 74(38), 5486-5493

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ,  Water ;  3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
Referencia
Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof
, China, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ;  rt → 100 °C; 12 h, 100 °C
Referencia
Preparation of hole transport materials
, China, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  rt
Referencia
Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ;  0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  rt → 100 °C; 24 h, 100 °C
Referencia
Pyrene-containing compound, preparation method and organic light-emitting device (OLED)
, China, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: BINAP ,  1809407-53-1 Solvents: 1,4-Dioxane ;  18 h, 120 °C
Referencia
Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes
Kampmann, Sven S.; Man, Nikki Y. T.; McKinley, Allan J.; Koutsantonis, George A.; Stewart, Scott G., Australian Journal of Chemistry, 2015, 68(12), 1842-1853

Bis(3-methoxyphenyl)amine Raw materials

Bis(3-methoxyphenyl)amine Preparation Products

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